molecular formula C6H11NO B1393811 3-Azabicyclo[3.1.1]heptan-6-ol CAS No. 1389441-76-2

3-Azabicyclo[3.1.1]heptan-6-ol

Cat. No.: B1393811
CAS No.: 1389441-76-2
M. Wt: 113.16 g/mol
InChI Key: BOTJOIYABJNMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[3.1.1]heptan-6-ol is a bicyclic amine-alcohol characterized by a fused bicyclo[3.1.1]heptane scaffold with a nitrogen atom at position 3 and a hydroxyl group at position 4. This structure imparts unique rigidity and stereoelectronic properties, making it a valuable building block in medicinal chemistry. Derivatives of this core are explored as saturated isosteres for benzene rings, mimicking spatial and electronic features while improving metabolic stability . The compound and its analogs (e.g., 3-benzyl-6-trifluoromethyl derivatives) have shown promise in drug discovery, particularly for central nervous system (CNS) targets and antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.1.1]heptan-6-ol typically involves cyclization reactions starting from appropriate precursors. One common method is the intramolecular cyclization of amino alcohols under acidic conditions. The reaction conditions often require the use of strong acids such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[3.1.1]heptan-6-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

3-Azabicyclo[3.1.1]heptan-6-ol has several scientific research applications across different fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a ligand in biological studies to understand protein interactions.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Azabicyclo[3.1.1]heptan-6-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 3-azabicyclo[3.1.1]heptan-6-ol and related bicyclic amines:

Compound Name Bicyclic System Key Substituents Molecular Weight (g/mol) Pharmacological Relevance Key References
This compound [3.1.1] -OH at C6 143.16 (base) Saturated benzene isostere, CNS drugs
3-Azabicyclo[3.3.1]nonane-6,9-dione [3.3.1] Two ketones at C6, C9 Varies by derivative Hydrolyzes to monocyclic acids; antimicrobial leads
3-Azabicyclo[3.2.0]heptan-6-ol [3.2.0] -OH at C6 129.16 (base) Collision cross-section studies
7-Phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl) derivatives [3.2.1] Phenoxy, pyrrolotriazole ~350–400 Gamma-secretase modulators (Alzheimer’s)
4-Thia-1-azabicyclo[3.2.0]heptane [3.2.0] Sulfur at C4, lactam ~243 (e.g., penicillin) Antibiotics (β-lactam core)

Key Observations :

  • Ring Size and Rigidity : Smaller bicyclic systems ([3.1.1], [3.2.0]) exhibit higher strain and rigidity, enhancing binding specificity in drug targets. Larger systems ([3.3.1], [3.2.1]) offer more conformational flexibility, suitable for diverse receptor interactions .
  • Substituent Effects : The hydroxyl group in this compound increases polarity, while trifluoromethyl (e.g., 6-trifluoromethyl derivatives) or benzyl groups enhance lipophilicity and metabolic stability .

Comparison :

  • Efficiency : Dearomative cycloadditions (e.g., ) achieve higher yields and stereoselectivity compared to hydrolysis-based routes .
  • Scalability : Methods for 3-azabicyclo[3.1.1]heptanes are demonstrated at multi-gram scales, unlike photochemical routes for oxabicyclo systems .

Physicochemical and Pharmacokinetic Properties

Compound (Example) logP Solubility (mg/mL) Stability Storage Conditions
This compound 0.5–1.2 ~10 (in DMSO) Stable in solid state Room temperature
3-Benzyl-6-trifluoromethyl derivative 2.8–3.5 ~5 (in DMSO) Sensitive to silica gel -20°C, desiccated
3-Azabicyclo[3.2.0]heptan-6-ol 0.3–0.8 ~15 (in water) Hygroscopic 2–8°C
4-Thia-1-azabicyclo[3.2.0]heptane -0.5–0.2 ~30 (aqueous) Degrades under acidic conditions Refrigerated

Key Insights :

  • logP : Benzyl and trifluoromethyl substitutions increase lipophilicity, enhancing blood-brain barrier penetration .
  • Stability : 3-Azabicyclo[3.1.1]heptane derivatives are generally stable, but silica gel chromatography may degrade dihydropyridine intermediates .

Biological Activity

3-Azabicyclo[3.1.1]heptan-6-ol, a bicyclic compound featuring a nitrogen atom in its structure, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H13NC_7H_{13}N, with a molecular weight of approximately 113.19 g/mol. The compound's unique bicyclic structure allows it to serve as a bioisostere for various biologically active molecules, enhancing its interaction with specific biological targets.

The mechanism of action of this compound involves its ability to interact with various receptors and enzymes within biological systems. Its structure facilitates binding to specific biomolecules, leading to modulation of biochemical pathways through mechanisms such as:

  • Competitive Inhibition : The compound may inhibit enzyme activity by competing with natural substrates.
  • Receptor Modulation : It can act on neurotransmitter receptors, influencing signaling pathways associated with various physiological processes.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antihistaminic Properties : The compound has been incorporated into antihistamine formulations, improving their physicochemical properties and efficacy in treating allergic reactions .
  • Neuroprotective Effects : Studies suggest that derivatives of this compound can reduce airway eosinophilia in models of allergic asthma and reverse chronic neuropathic pain .
  • Enzyme Modulation : It has shown potential in modulating the activity of various enzymes, which may contribute to its therapeutic effects .

Case Studies and Experimental Results

  • Allergic Asthma Model :
    • In a study involving a mouse model of allergic asthma, 4-(4-((1R,5S,6r)-6-hydroxy-3-azabicyclo[3.1.1]heptan-6-yl)phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid demonstrated an 89-fold increase in affinity compared to other compounds, indicating strong therapeutic potential .
  • Neuropharmacological Studies :
    • Research revealed that certain derivatives could effectively reverse chronic neuropathic pain in animal models, showcasing the compound's potential as a novel drug lead for pain management .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameBiological ActivityReferences
This compoundAntihistaminic, neuroprotective, enzyme modulation
6-Methyl-3-azabicyclo[3.1.1]heptanImproved antihistamine efficacy
6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptanEnhanced metabolic stability and bioavailability

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-azabicyclo[3.1.1]heptan-6-ol, and how do reaction conditions influence yield?

The synthesis of this compound typically involves the reduction of spirocyclic oxetanyl nitriles under controlled conditions. Key steps include:

  • Catalytic hydrogenation using palladium or platinum catalysts to reduce nitriles to amines.
  • Acid-mediated cyclization to form the bicyclic framework. Reaction parameters such as temperature (e.g., 25–80°C), solvent polarity (e.g., THF vs. methanol), and catalyst loading critically affect yields. For instance, higher temperatures (>60°C) may lead to side reactions like over-reduction or ring-opening . Scalability studies indicate that batch size adjustments (e.g., from milligram to kilogram scales) require precise control of exothermicity to maintain >80% yield .

Q. How does the stereochemistry of this compound impact its physicochemical properties?

The endo/exo configuration of the hydroxyl group governs solubility and stability:

  • Endo isomers exhibit higher aqueous solubility due to intramolecular hydrogen bonding with the nitrogen atom, as confirmed by X-ray crystallography .
  • Exo isomers are more prone to oxidation under ambient conditions, requiring inert storage (e.g., argon atmosphere) for long-term stability . Computational modeling (DFT) predicts a pKa of ~9.5 for the hydroxyl group, aligning with experimental titration data .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve bicyclic ring protons (δ 1.5–3.0 ppm) and distinguish hydroxyl environments (δ 4.2–5.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions at m/z 113.158 (C6_6H11_{11}NO+^+) with fragmentation patterns indicative of ring stability .
  • X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks critical for drug design .

Advanced Research Questions

Q. How can synthetic pathways for this compound be optimized to address scalability challenges?

Scalability bottlenecks arise from:

  • Intermittent exothermicity during nitrile reduction, requiring flow chemistry setups for heat dissipation .
  • Byproduct formation (e.g., ring-opened amines), mitigated by using Lewis acids like ZnCl2_2 to stabilize intermediates . Recent work demonstrates continuous-flow synthesis with a 92% yield at 100 g scale, using Pd/C catalysts and in-line IR monitoring to track reaction progress .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies in receptor-binding assays (e.g., μ-opioid vs. histamine H1_1 receptors) stem from:

  • Varied stereochemical purity : Impurities <2% can skew IC50_{50} values by 10-fold. Chiral HPLC (e.g., Chiralpak AD-H column) ensures >99% enantiomeric excess .
  • Solvent-dependent conformational changes : MD simulations show that DMSO induces ring puckering, altering binding affinity by 30% compared to aqueous buffers .

Q. How do structural modifications of this compound influence its pharmacokinetic profile?

Derivative optimization strategies include:

  • N-Benzylation : Enhances blood-brain barrier penetration (logP increases from 0.8 to 2.1) but reduces renal clearance by 50% .
  • Hydroxyl group substitution : Methyl ether derivatives show improved metabolic stability (t1/2_{1/2} >4 h in liver microsomes) at the cost of aqueous solubility (<1 mg/mL) .

Q. Methodological Recommendations

  • For receptor-binding assays , use stereochemically pure samples (>99% ee) and standardized solvent systems (e.g., PBS pH 7.4) to minimize variability .
  • In scale-up synthesis , employ flow reactors with real-time monitoring to mitigate exothermic risks and optimize catalyst turnover .

Properties

IUPAC Name

3-azabicyclo[3.1.1]heptan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-6-4-1-5(6)3-7-2-4/h4-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTJOIYABJNMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1389441-76-2
Record name 3-azabicyclo[3.1.1]heptan-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Tributylstannylbenzoyl chloride
3-Azabicyclo[3.1.1]heptan-6-ol
4-Tributylstannylbenzoyl chloride
3-Azabicyclo[3.1.1]heptan-6-ol
4-Tributylstannylbenzoyl chloride
3-Azabicyclo[3.1.1]heptan-6-ol
4-Tributylstannylbenzoyl chloride
3-Azabicyclo[3.1.1]heptan-6-ol
4-Tributylstannylbenzoyl chloride
3-Azabicyclo[3.1.1]heptan-6-ol
4-Tributylstannylbenzoyl chloride
3-Azabicyclo[3.1.1]heptan-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.